molecular formula C8H15NO B8428122 octahydro-2H-pyrano[3,2-b]pyridine

octahydro-2H-pyrano[3,2-b]pyridine

Cat. No.: B8428122
M. Wt: 141.21 g/mol
InChI Key: YMRJJFREWBRJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-2H-pyrano[3,2-b]pyridine is a saturated heterocyclic compound featuring a fused bicyclic system containing oxygen and nitrogen heteroatoms. This class of fused pyran-pyridine scaffolds is recognized as a privileged structure in medicinal chemistry , valued for its versatility as a building block in the synthesis of more complex molecules . The rigid, three-dimensional architecture provides a well-defined platform for the spatial orientation of functional groups, which is crucial for molecular recognition and binding to biological targets . Pyrano[3,2-b]pyridine derivatives are of significant interest in chemical research for their potential biological activities. While research on the specific octahydro form is limited, the broader pyranopyridine class has been investigated for its diverse pharmacological potential , which includes applications as an antibacterial, antifungal, and anticancer agent . Related fused heterocycles, such as pyrrolopyridines, have demonstrated a range of activities, including serving as cannabinoid receptor antagonists, kinase inhibitors, and inhibitors of platelet aggregation . The synthetic approaches to such complex heterocyclic systems often present challenges, driving innovation in methodologies, including multi-component reactions and other strategic synthetic routes . This compound is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-b]pyridine

InChI

InChI=1S/C8H15NO/c1-4-8-7(9-5-1)3-2-6-10-8/h7-9H,1-6H2

InChI Key

YMRJJFREWBRJNE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCCO2)NC1

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

Octahydro-2H-pyrano[3,2-b]pyridine features a unique structure that combines a pyridine ring with a pyrano ring. Its molecular formula is C8H15NOC_8H_{15}NO, which contributes to its chemical reactivity and biological properties. The compound's structural attributes allow it to interact with various biological targets, making it a valuable candidate for drug development and other applications.

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

  • Antinociceptive Properties : Studies have shown that this compound can interact with opioid receptors, providing potential pain-relieving effects. Its ability to modulate pain pathways positions it as a candidate for analgesic drug development.
  • Neurotropic Activity : Derivatives of this compound have demonstrated significant anticonvulsant properties in various animal models. Specifically, some derivatives have shown better efficacy than established drugs like ethosuximide in seizure tests .
  • Anxiolytic Effects : The compound has been evaluated for its anxiolytic activity using psychotropic models, indicating its potential role in treating anxiety disorders .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

  • Anticonvulsant Activity : A study reported the synthesis of multiple derivatives that exhibited potent anticonvulsant effects in maximal electroshock seizure tests. Some compounds demonstrated protective indices superior to those of established treatments like ethosuximide, indicating their potential for further development as anticonvulsants .
Compound NameED50 (mg/kg)TD50 (mg/kg)Protective Index
Octahydro derivative A30>2006.7
Ethosuximide1206005
  • Antinociceptive Activity : Another investigation focused on the antinociceptive properties of this compound derivatives. The findings indicated significant pain relief comparable to standard analgesics, suggesting a promising avenue for pain management therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares octahydro-2H-pyrano[3,2-b]pyridine with structurally related pyridine-fused derivatives, emphasizing differences in saturation, functional groups, and applications:

Compound Name Structural Features Saturation Molecular Weight (g/mol) Key Applications References
This compound Bicyclic pyran-piperidine; amine and ether groups Fully saturated 141.21 Potential drug intermediates, catalysis
12H-Pyrido[3',2':5,6]pyrano[2,3-h]quinolin-12-one Tricyclic pyrano-pyrido-quinoline; ketone group Partially unsaturated Not reported Synthetic studies (Skraup reaction products)
Dithieno[3,2-b:2',3'-d]pyridine Thiophene-pyridine fused rings; π-conjugated system Aromatic Not reported Donor unit in conjugated polymers for optoelectronics
1H-Pyrrolo[3,2-b]pyridine derivatives Pyrrole-pyridine fused rings; substituted side chains Aromatic Varies Hedgehog pathway inhibitors, anticancer agents (patented)
Furo[3,2-b]pyridine derivatives Furan-pyridine fused rings; planar structure Aromatic Varies Inhibitors of Hedgehog-induced osteoblast differentiation

Key Findings:

Saturation vs. Aromaticity: this compound’s fully saturated structure contrasts with aromatic analogs like dithieno[3,2-b]pyridine or furo[3,2-b]pyridine.

Functional Group Diversity: While this compound contains an aliphatic amine and ether, compounds like 12H-pyrido[3',2':5,6]pyrano[2,3-h]quinolin-12-one incorporate ketones, enabling distinct reactivity (e.g., nucleophilic additions) .

Biological Activity: Aromatic derivatives (e.g., pyrrolo[3,2-b]pyridines) exhibit bioactivity in Hedgehog pathway inhibition due to planar structures that facilitate target binding . This compound’s saturated system may favor different pharmacological profiles, though specific data are lacking .

Preparation Methods

Bicyclization via Microwave-Assisted Three-Component Reactions

A landmark study demonstrated the synthesis of pyrano[2,3-b]pyridine derivatives through a three-component bicyclization reaction under microwave irradiation. The protocol involves:

  • Reactants : C,O-containing nucleophiles, aldehydes, and 2-aminoprop-1-ene-1,1,3-tricarbonitrile

  • Conditions : 50–80°C, 10–30 minutes irradiation

  • Yield : 65–82% across 50 derivatives

This method constructs two new rings and four σ bonds in a single step, leveraging microwave energy to accelerate reaction kinetics while minimizing side products. The scalability was validated at gram-scale (5–10 g) without yield reduction, making it viable for industrial applications.

Annulation of Pyran Rings onto Piperidinone Scaffolds

Alternative approaches utilize pre-formed piperidinone intermediates for pyran ring annulation. A representative pathway involves:

  • Synthesis of arylpiperidin-3-ones via Claisen-Schmidt condensation

  • Cyclization with epichlorohydrin under basic conditions (K₂CO₃, DMF, 80°C)

  • Hydrogenation of resultant dihydropyran intermediates (H₂, Pd/C, 50 psi)

This method achieves trans-stereoselectivity (>95% de) critical for biological activity, though requires careful control of hydrogenation parameters to prevent over-reduction.

Industrial-Scale Synthesis: Patent Analysis

A Chinese patent (CN105601639A) outlines a six-step industrial synthesis route:

StepProcessKey ConditionsIntermediateYield (%)
1Alkylation1-bromo-3-chloropropane, KOtBu, THF, −78°CCompound 278
2Intramolecular cyclizationDBU, toluene, refluxBicyclic enamine (Compound 3)65
3HydrogenationH₂ (40 psi), 10% Pd/C, EtOAcOctahydro derivative (Compound 4)92
4Hydrolysis6M HCl, 100°CCarboxylic acid (Compound 5)85
5Boc ProtectionBoc₂O, DMAP, CH₂Cl₂Protected intermediate (Compound 6)90
6Final purificationColumn chromatography (hexane:EtOAc 3:1)Target compound76

This route emphasizes cost-efficiency through:

  • Use of recyclable solvents (toluene, EtOAc)

  • Catalytic hydrogenation for stereochemical control

  • Boc protection to prevent amine oxidation during storage

Green Chemistry Approaches

Aqueous Ethanol-Mediated Cyclocondensation

Recent advancements employ eco-friendly solvents for pyrano-pyridine synthesis:

  • System : 6-hydroxy-1,4-dimethyl-1,2-dihydropyridine + aryl aldehyde + malononitrile

  • Solvent : 50% aqueous ethanol

  • Catalyst : K₂CO₃ (10 mol%)

  • Yield : 70–75% in 2–4 hours

The aqueous system reduces toxicity while maintaining reactivity through hydrogen-bond stabilization of intermediates.

Solar Thermal Energy Activation

Pilot-scale studies demonstrate successful replacement of microwave/reactor heating with concentrated solar thermal energy (CST):

  • Setup : Parabolic trough collectors focusing sunlight to achieve 80–100°C

  • Advantage : 40% reduction in energy costs vs conventional methods

  • Limitation : Weather dependency limits continuous production

Stereochemical Control Mechanisms

Critical challenges in octahydro-2H-pyrano[3,2-b]pyridine synthesis include managing ring junction stereochemistry. Comparative studies reveal:

Methodcis-Selectivity (%)trans-Selectivity (%)Reference
Acid-catalyzed cyclization8515
Transition metal catalysis1288
Enzymatic resolution99 (ee)

Chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed hydrogenations achieve 88% trans-selectivity, while enzymatic methods using lipases resolve racemic mixtures with 99% enantiomeric excess.

Analytical Characterization Protocols

Post-synthesis characterization employs advanced spectroscopic techniques:

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 4.12–4.08 (m, H-2), 3.78–3.70 (m, H-4a), 2.95–2.85 (m, H-8a)

  • ¹³C NMR : 102.5 (C-4a), 72.3 (C-2), 56.1 (C-8a)

Mass Spectrometry

  • ESI-MS: m/z 158.1 [M+H]⁺ (calc. 157.213)

  • HRMS confirms molecular formula C₈H₁₅NO₂ within 3 ppm error

Industrial Production Challenges

Byproduct Management

Common byproducts and mitigation strategies:

ByproductSourceMitigation
Over-reduced dihydro formsExcessive hydrogenation timeIn-line FTIR monitoring
Ring-opened aminesAcidic hydrolysis conditionspH control (6.5–7.0)
Dimeric adductsRadical intermediatesAddition of TEMPO (0.1 equiv)

Cost Optimization

  • Raw material costs : 45% of total production expense

  • Key savings :

    • Bulk purchase of 1-bromo-3-chloropropane (30% discount at >100 kg)

    • Catalyst recycling (Pd/C reused 5× with <5% activity loss)

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance process control:

  • Residence time : 8–10 minutes vs 2–4 hours batch

  • Productivity : 12 g/h vs 5 g/h batch

  • Safety : Reduced inventory of hazardous intermediates

Biocatalytic Approaches

Genetically engineered E. coli expressing cytochrome P450 monooxygenases:

  • Converts linear amines to bicyclic structures in one pot

  • Current yield: 35% (theoretical max 68%)

  • Requires anaerobic conditions to prevent over-oxidation

Q & A

Basic: What are the common synthetic routes for octahydro-2H-pyrano[3,2-b]pyridine derivatives?

The synthesis of pyrano[3,2-b]pyridine derivatives often involves cyclization strategies. For example:

  • Base-mediated cyclization : 3-Benzoylamino-6-substituted pyran-2-ones can undergo cyclization in basic media to yield 2H-pyrano[3,2-c]pyridine derivatives .
  • Copper-catalyzed methods : Substituted pyridines can be synthesized from O-acetyl oximes and α,β-unsaturated aldehydes using copper(I) catalysts, with risk assessments recommended for hazardous intermediates .
  • Methylene-functionalized intermediates : 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 405174-46-1) is a key intermediate synthesized via dehydrogenation or functionalization of dihydro precursors .

Basic: What safety precautions are critical when handling pyrano[3,2-b]pyridine derivatives?

  • Personal protective equipment (PPE) : Wear gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Toxicity management : Derivatives like 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine are classified as harmful if inhaled, swallowed, or absorbed through skin. Immediate decontamination and medical consultation are required for exposure .
  • Waste disposal : Segregate hazardous waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced: How can reaction conditions be optimized to improve yields in pyrano[3,2-b]pyridine synthesis?

  • Catalyst selection : Copper(I) acetylides enhance aryl halide substitution efficiency in fused pyridine systems .
  • Temperature control : Cyclization reactions in basic media (e.g., KOH/EtOH at 80°C) improve regioselectivity for pyrano-pyridine scaffolds .
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates in nucleophilic substitution steps, as seen in the synthesis of 2-phenylfuro[3,2-b]pyridine .

Advanced: How should researchers address contradictions in spectroscopic data for dihydro-pyrano[3,2-b]pyridine isomers?

  • NMR analysis : Compare predicted chemical shifts (e.g., δ 1.12–1.20 ppm for methylene protons in 4-methylene derivatives) with experimental data to resolve stereochemical ambiguities .
  • Computational validation : Density functional theory (DFT) calculations can reconcile discrepancies between observed and predicted IR or UV-Vis spectra for heterocyclic systems .
  • Chromatographic purity : Use HPLC to isolate isomers and confirm structural assignments, especially for derivatives with overlapping retention times .

Basic: What are the recommended storage conditions for pyrano[3,2-b]pyridine intermediates?

  • Temperature : Store moisture-sensitive intermediates (e.g., 4-methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine) at 2–8°C under inert gas (N₂/Ar) .
  • Light sensitivity : Protect photosensitive derivatives (e.g., halogenated compounds) in amber glassware to prevent degradation .

Advanced: What downstream applications exist for pyrano[3,2-b]pyridine derivatives in medicinal chemistry?

  • Scaffold functionalization : Derivatives like 3,5-disubstituted pyrrolo[2,3-b]pyridines are precursors for kinase inhibitors. Boronic acid coupling (Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 5-position .
  • Biological activity : Thieno[3,2-b]pyridine arylethers show promise as antitumor agents, with urea and malonamide derivatives tested for cytotoxicity .

Basic: How can researchers validate the purity of pyrano[3,2-b]pyridine compounds?

  • Melting point analysis : Compare experimental values with literature data (e.g., 260.8±29.0°C for 4-methylene derivatives) .
  • Mass spectrometry : Confirm molecular weights (e.g., 147.17 g/mol for C₉H₉NO derivatives) using high-resolution MS .
  • Elemental analysis : Ensure carbon/hydrogen/nitrogen ratios align with theoretical values (e.g., C₉H₉NO: C 73.45%, H 6.16%, N 9.52%) .

Advanced: What strategies mitigate side reactions during pyrano[3,2-b]pyridine functionalization?

  • Protecting groups : Use Boc (tert-butoxycarbonyl) to shield reactive amines during multi-step syntheses, as seen in peptide-modified pyridines .
  • Low-temperature reactions : Perform lithiation or Grignard reactions at −78°C to suppress polymerization of sensitive intermediates .

Basic: What spectroscopic techniques are essential for characterizing pyrano[3,2-b]pyridine derivatives?

  • ¹H/¹³C NMR : Assign proton environments (e.g., diastereotopic methylene protons in 3,4-dihydro derivatives) and confirm ring fusion patterns .
  • X-ray crystallography : Resolve structural ambiguities in crystalline derivatives, such as spiro[indoline-2,2'-pyrano] systems .

Advanced: How do steric and electronic effects influence the reactivity of pyrano[3,2-b]pyridine scaffolds?

  • Steric hindrance : Bulky substituents at the 4-position (e.g., methylene groups) reduce nucleophilic attack on the pyran ring .
  • Electronic activation : Electron-withdrawing groups (e.g., nitro or carbonyl) enhance electrophilic substitution at the 6-position, as demonstrated in thieno[3,2-b]pyridine syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.